
2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the pyrrolidine group: This step might involve nucleophilic substitution reactions where the thiazole intermediate reacts with pyrrolidine.
Attachment of the acetic acid group: This can be done through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the thiazole ring or the acetic acid group, potentially forming alcohols or amines.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Methoxy-2-methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid: Similar structure but lacks the methyl group on the aromatic ring.
2-(4-(4-Methylphenyl)-2-(pyrrolidin-1-yl)thiazol-5-yl)acetic acid: Similar structure but lacks the methoxy group on the aromatic ring.
Uniqueness
The presence of both the methoxy and methyl groups on the aromatic ring, along with the pyrrolidine and thiazole moieties, might confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C17H20N2O3S |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[4-(4-methoxy-2-methylphenyl)-2-pyrrolidin-1-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-12(22-2)5-6-13(11)16-14(10-15(20)21)23-17(18-16)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
ZZTHEZWVOCMTQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)N3CCCC3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


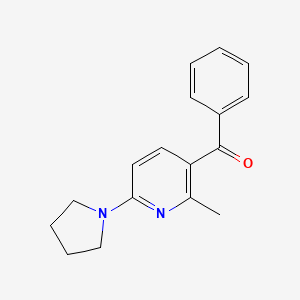

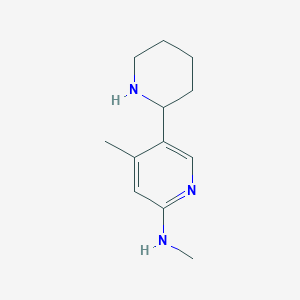

![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)
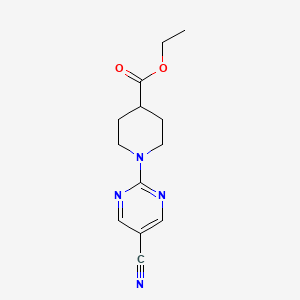
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
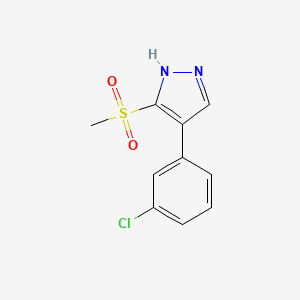
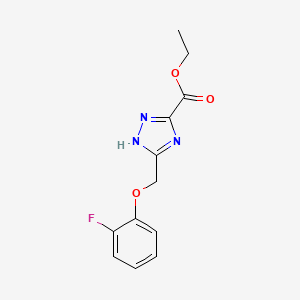

![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)


